molecular formula C21H19F2NO2S B15005152 1-(2,4-difluorophenyl)-7,7-dimethyl-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(2,4-difluorophenyl)-7,7-dimethyl-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B15005152
M. Wt: 387.4 g/mol
InChI Key: BZHFHROMCYTTOB-UHFFFAOYSA-N
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Description

1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the thiophene group: This step may involve a cross-coupling reaction such as the Suzuki-Miyaura coupling.

    Final cyclization and functionalization: The final steps involve cyclization and introduction of the dimethyl groups to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like quinine and chloroquine share a similar quinoline core structure.

    Thiophene-containing compounds: Molecules such as thiophene-2-carboxylic acid and thiophene-3-carboxamide are structurally related.

Uniqueness

1-(2,4-DIFLUOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to the combination of its fluorinated phenyl group, thiophene ring, and octahydroquinoline core. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H19F2NO2S

Molecular Weight

387.4 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-7,7-dimethyl-4-thiophen-3-yl-3,4,6,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C21H19F2NO2S/c1-21(2)9-17-20(18(25)10-21)14(12-5-6-27-11-12)8-19(26)24(17)16-4-3-13(22)7-15(16)23/h3-7,11,14H,8-10H2,1-2H3

InChI Key

BZHFHROMCYTTOB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=C(C=C(C=C3)F)F)C4=CSC=C4)C(=O)C1)C

Origin of Product

United States

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